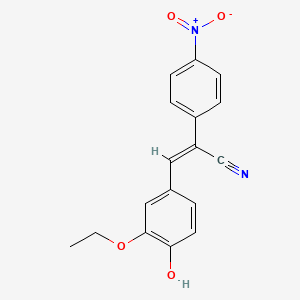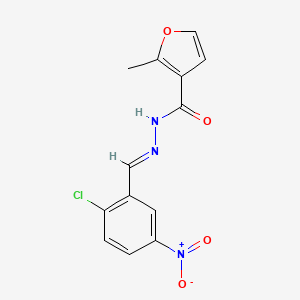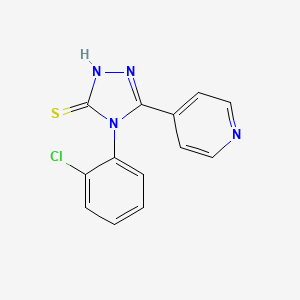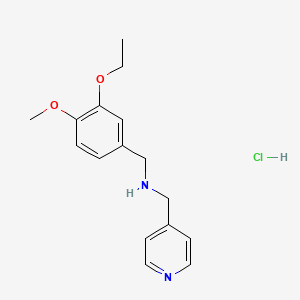![molecular formula C20H22N2O2 B5614426 1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)
1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone’ is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ‘Cpd 5’ and is a derivative of the natural product, staurosporine. In
Wirkmechanismus
The mechanism of action of ‘Cpd 5’ involves the inhibition of protein kinases, which are enzymes that regulate cell growth and division. By inhibiting these enzymes, ‘Cpd 5’ can prevent the growth and proliferation of cancer cells. Additionally, ‘Cpd 5’ has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
‘Cpd 5’ has been found to exhibit potent inhibitory activity against a wide range of protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. In addition, it has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. These properties make ‘Cpd 5’ a potential candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ‘Cpd 5’ is its potent inhibitory activity against a wide range of protein kinases, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of ‘Cpd 5’ is its low yield in the synthesis process, which makes it difficult to obtain large quantities of the compound for further studies.
Zukünftige Richtungen
There are several future directions for the study of ‘Cpd 5’. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the development of ‘Cpd 5’ derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of ‘Cpd 5’ in the inhibition of protein kinases and the aggregation of amyloid beta peptides. Finally, the potential therapeutic applications of ‘Cpd 5’ in other diseases such as diabetes and cardiovascular diseases should also be explored.
Synthesemethoden
The synthesis of ‘Cpd 5’ involves the reaction of staurosporine with ethyl 2-bromoacetate, followed by a series of chemical transformations. The final product is obtained through a purification process using column chromatography. The yield of the synthesis process is approximately 10%.
Wissenschaftliche Forschungsanwendungen
‘Cpd 5’ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against protein kinases, which are involved in the regulation of cell growth and division. This property makes ‘Cpd 5’ a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-[4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12-19(14(3)23)20(15(4)24)13(2)22(12)10-9-16-11-21-18-8-6-5-7-17(16)18/h5-8,11,21H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVHIQMRIURCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CNC3=CC=CC=C32)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5614410.png)

![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5614443.png)

![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)
